molecular formula C10H9NO4 B15301169 5,6-Dimethoxyisoindoline-1,3-dione

5,6-Dimethoxyisoindoline-1,3-dione

Cat. No.: B15301169
M. Wt: 207.18 g/mol
InChI Key: YMXWGDBUOZTMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic organic compound that belongs to the isoindole family This compound is characterized by its fused ring structure, which includes an isoindole core with methoxy groups at the 5 and 6 positions

Synthetic Routes and Reaction Conditions:

    Method 1: One common synthetic route involves the reaction of phthalic anhydride with methoxyamine hydrochloride under acidic conditions to form the intermediate, which is then cyclized to yield 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione.

    Method 2: Another method involves the reaction of 5,6-dimethoxyphthalic anhydride with ammonia or primary amines, followed by cyclization under controlled conditions.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of methoxy groups at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,6-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXWGDBUOZTMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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